Chloro(1-t-butylindenyl)[1,3-bis(2,6-di-i-propylphenyl)imidazol-2-yl]palladium(II)
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Overview
Description
Chloro(1-t-butylindenyl)[1,3-bis(2,6-di-i-propylphenyl)imidazol-2-yl]palladium(II) is a palladium complex that has gained significant attention in the field of catalysis. This compound is known for its role as a catalyst in various organic reactions, particularly in the Suzuki cross-coupling of aryl halides and aryl boronic acids . The compound’s unique structure, which includes a palladium center coordinated to a chloro ligand, a 1-t-butylindenyl group, and a 1,3-bis(2,6-di-i-propylphenyl)imidazol-2-yl ligand, contributes to its catalytic properties.
Preparation Methods
The synthesis of Chloro(1-t-butylindenyl)[1,3-bis(2,6-di-i-propylphenyl)imidazol-2-yl]palladium(II) typically involves the reaction of palladium precursors with the appropriate ligands. One common method involves the reaction of palladium chloride with 1-t-butylindenyl and 1,3-bis(2,6-di-i-propylphenyl)imidazol-2-yl ligands under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods may involve scaling up this synthetic route and optimizing reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Chloro(1-t-butylindenyl)[1,3-bis(2,6-di-i-propylphenyl)imidazol-2-yl]palladium(II) is primarily used as a catalyst in various organic reactions. The most notable reaction it catalyzes is the Suzuki cross-coupling reaction, where it facilitates the formation of carbon-carbon bonds between aryl halides and aryl boronic acids . This reaction typically requires the presence of a base, such as potassium carbonate, and is carried out in a solvent like toluene or ethanol. The major product of this reaction is a biaryl compound, which is a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Scientific Research Applications
This palladium complex has found extensive use in scientific research due to its catalytic properties. In chemistry, it is used to facilitate various cross-coupling reactions, which are essential for the synthesis of complex organic molecules . In biology and medicine, the compound’s catalytic activity is leveraged to develop new drugs and therapeutic agents. Additionally, its role in industrial applications includes the production of fine chemicals and materials, where efficient and selective catalysis is crucial .
Mechanism of Action
The catalytic activity of Chloro(1-t-butylindenyl)[1,3-bis(2,6-di-i-propylphenyl)imidazol-2-yl]palladium(II) is attributed to the palladium center, which undergoes oxidative addition and reductive elimination cycles during the reaction . The chloro ligand and the 1,3-bis(2,6-di-i-propylphenyl)imidazol-2-yl ligand stabilize the palladium center and facilitate the formation of reactive intermediates. These intermediates then participate in the catalytic cycle, leading to the formation of the desired products. The molecular targets and pathways involved in these reactions are primarily related to the activation of carbon-halogen bonds and the formation of carbon-carbon bonds.
Comparison with Similar Compounds
Chloro(1-t-butylindenyl)[1,3-bis(2,6-di-i-propylphenyl)imidazol-2-yl]palladium(II) can be compared to other palladium complexes used in catalysis, such as allylchloro[1,3-bis(2,6-di-i-propylphenyl)imidazol-2-ylidene]palladium(II) and 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidenepalladium(II) . While these compounds share similar ligands and catalytic properties, Chloro(1-t-butylindenyl)[1,3-bis(2,6-di-i-propylphenyl)imidazol-2-yl]palladium(II) is unique due to the presence of the 1-t-butylindenyl group, which can influence its reactivity and selectivity in catalytic reactions.
Properties
Molecular Formula |
C40H52ClN2Pd- |
---|---|
Molecular Weight |
702.7 g/mol |
IUPAC Name |
1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazol-2-ide;1-tert-butyl-1,2-dihydroinden-2-ide;chloropalladium(1+) |
InChI |
InChI=1S/C27H37N2.C13H15.ClH.Pd/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;1-13(2,3)12-9-8-10-6-4-5-7-11(10)12;;/h9-21H,1-8H3;4-8,12H,1-3H3;1H;/q2*-1;;+2/p-1 |
InChI Key |
NIWJLEATKKVIDN-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2[CH-]N(C=C2)C3=C(C=CC=C3C(C)C)C(C)C.CC(C)(C)C1[C-]=CC2=CC=CC=C12.Cl[Pd+] |
Origin of Product |
United States |
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